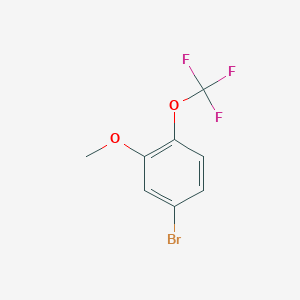

5-Bromo-2-(trifluoromethoxy)anisole

CAS No.: 672948-65-1

Cat. No.: VC2028243

Molecular Formula: C8H6BrF3O2

Molecular Weight: 271.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672948-65-1 |

|---|---|

| Molecular Formula | C8H6BrF3O2 |

| Molecular Weight | 271.03 g/mol |

| IUPAC Name | 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | LDGCUJSMICRHPM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Br)OC(F)(F)F |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)OC(F)(F)F |

Introduction

Physical and Chemical Properties

5-Bromo-2-(trifluoromethoxy)anisole is a halogenated aromatic compound characterized by its distinctive structure containing both bromine and trifluoromethoxy substituents on an anisole ring. The compound exists as a stable solid under standard conditions with specific physical properties that differentiate it from other halogenated anisoles.

Table 1 summarizes the key physical and chemical properties of 5-Bromo-2-(trifluoromethoxy)anisole:

| Property | Value |

|---|---|

| CAS Number | 672948-65-1 |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| IUPAC Name | 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 230.2±35.0 °C at 760 mmHg |

| Flash Point | 93.0±25.9 °C |

| Physical State | Solid |

| InChI Key | LDGCUJSMICRHPM-UHFFFAOYSA-N |

The presence of the trifluoromethoxy group (OCF₃) significantly affects the electronic properties of the compound, contributing to its lipophilicity and metabolic stability . These characteristics make it particularly valuable in medicinal chemistry applications where metabolic stability is crucial.

Structural Characteristics

The molecular structure of 5-Bromo-2-(trifluoromethoxy)anisole consists of a benzene ring with three functional groups: a methoxy group (-OCH₃), a trifluoromethoxy group (-OCF₃), and a bromine atom. The spatial arrangement of these substituents results in specific electronic and steric properties that influence the compound's reactivity and applications.

The trifluoromethoxy group exerts a strong electron-withdrawing effect through inductive mechanisms while providing minimal resonance effects. This electronic property significantly influences the reactivity of the aromatic ring, particularly at positions ortho and para to the trifluoromethoxy substituent .

The bromine substituent at position 5 (or 4, depending on the numbering convention) provides an excellent handle for further synthetic transformations, including metal-catalyzed cross-coupling reactions, which makes this compound particularly valuable as a synthetic intermediate .

Synthesis Methods

Several methods exist for the synthesis of 5-Bromo-2-(trifluoromethoxy)anisole, with the most common approaches involving either:

-

Direct trifluoromethoxylation of brominated anisole derivatives

-

Bromination of 2-(trifluoromethoxy)anisole

-

Sequential functionalization of appropriately substituted benzene derivatives

Applications in Chemical Research

5-Bromo-2-(trifluoromethoxy)anisole serves multiple purposes in chemical research and development:

Synthetic Building Block

The compound functions as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development. The bromine atom serves as an excellent handle for cross-coupling reactions (Suzuki, Stille, Negishi), enabling the construction of more complex molecules .

Pharmaceutical Applications

The trifluoromethoxy group imparts specific pharmacokinetic properties to molecules, including:

-

Increased lipophilicity, improving membrane permeability

-

Enhanced metabolic stability against oxidative metabolism

-

Altered binding profiles with biological targets

-

Improved bioavailability

These properties make 5-Bromo-2-(trifluoromethoxy)anisole an attractive building block for pharmaceutical research, particularly in the development of compounds requiring specific metabolic profiles or membrane permeability characteristics .

Agrochemical Development

In agrochemical research, fluorinated compounds often demonstrate improved stability, enhanced bioactivity, and optimized environmental persistence. The trifluoromethoxy group contributes to these properties, making 5-Bromo-2-(trifluoromethoxy)anisole relevant to the development of novel crop protection agents .

Related Compounds and Structural Analogs

Several structural analogs of 5-Bromo-2-(trifluoromethoxy)anisole exist, with variations in substitution patterns or functional groups:

Positional Isomers

4-Bromo-2-(trifluoromethoxy)anisole (CAS: 853771-88-7) is a positional isomer with the bromine in position 4 rather than position 5. This compound shares many properties with 5-Bromo-2-(trifluoromethoxy)anisole but may exhibit different reactivity patterns due to the altered substitution pattern .

Functional Group Variations

5-Bromo-2-(trifluoromethyl)anisole (CAS: 944805-63-4) contains a trifluoromethyl (-CF₃) group instead of a trifluoromethoxy (-OCF₃) group. This changes the electronic properties significantly, as the trifluoromethyl group is directly attached to the aromatic ring rather than through an oxygen atom .

Table 2 compares key properties of these related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Bromo-2-(trifluoromethoxy)anisole | 672948-65-1 | C₈H₆BrF₃O₂ | 271.03 |

| 4-Bromo-2-(trifluoromethoxy)anisole | 853771-88-7 | C₈H₆BrF₃O₂ | 271.03 |

| 5-Bromo-2-(trifluoromethyl)anisole | 944805-63-4 | C₈H₆BrF₃O | 255.03 |

These structural variations provide researchers with alternatives that may be selected based on specific synthetic requirements or desired pharmacological properties.

Recent Research Developments

Recent advances in trifluoromethoxylation chemistry have expanded the synthetic accessibility of compounds like 5-Bromo-2-(trifluoromethoxy)anisole. Key developments include:

Novel Trifluoromethoxylation Reagents

The development of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as trifluoromethoxylation reagents represents a significant advancement. These reagents can release trifluoromethoxide anion (CF₃O⁻) in the presence of a base without requiring silver activation, making the process more practical and environmentally friendly .

Catalytic Approaches

Catalytic trifluoromethoxylation using transition metals such as palladium has enabled more selective and efficient synthesis:

"The first catalytic asymmetric intermolecular bromotrifluoromethoxylation reaction of alkenes was reported by Tang and co-workers in 2017. Their groundbreaking work was enabled by the development of a novel reagent, trifluoromethyl arylsulfonate (TFMS), which is easy to prepare and exhibits high thermal stability."

Photocatalytic Methods

Photocatalytic approaches to trifluoromethoxylation have emerged as an alternative strategy:

"Ngai's approach relies on underexplored and previously difficult to access the - OCF₃ radical intermediate and involves its addition onto aromatic π-system in the central C–OCF₃ bond-forming step."

These methodological advances continue to improve access to trifluoromethoxy-containing compounds, potentially reducing costs and expanding applications in pharmaceutical and agrochemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume